(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide
Description
The compound "(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide" features a central acrylamide scaffold substituted with a thiophen-2-yl group at the α-position and a diisopropylamino propargylamine moiety at the β-position. Its synthesis likely involves coupling reactions (e.g., EDCI-mediated amidation) and alkyne functionalization, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
(E)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-14(2)19(15(3)4)12-6-5-11-18-17(20)10-9-16-8-7-13-21-16/h7-10,13-15H,11-12H2,1-4H3,(H,18,20)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJTXSPTZQMFS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C=CC1=CC=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC#CCNC(=O)/C=C/C1=CC=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Alkyne Intermediate: Starting with a suitable alkyne precursor, the compound can be synthesized through a series of reactions involving halogenation, substitution, and coupling reactions.
Introduction of the Diisopropylamino Group: The diisopropylamino group can be introduced through nucleophilic substitution reactions.
Formation of the Acrylamide Moiety: The acrylamide group can be formed through amide coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor in polymerization reactions.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against certain biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s biological activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The thiophen-2-yl group (electron-rich) is conserved across analogs, enhancing π-π stacking with biological targets.
- Hybrid Structures : Compounds like 26 () integrate sulfonamide and thiazole moieties, which are associated with anticancer activity, highlighting how β-substituents dictate target specificity.
Antinociceptive Activity (DM497 vs. Target Compound):
- DM497 reduces pain in murine models by modulating α7 nicotinic acetylcholine receptors (nAChRs) and inhibiting CaV2.2 channels, with an IC50 of ~10 µM .
- The target compound’s diisopropylamino group may enhance binding to neuronal receptors due to increased lipophilicity and amine-mediated interactions. However, its lack of a p-tolyl group (critical for DM497’s activity) suggests divergent pharmacological profiles.
Antiproliferative Activity:
Biological Activity
(E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted attention in the fields of medicinal and biological chemistry due to its unique structural features and potential pharmacological applications. This article examines its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its distinct functional groups: a diisopropylamino group, a but-2-yn-1-yl chain, and a thiophene ring. These components contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-thiophen-2-ylprop-2-enamide |
| Molecular Formula | C17H24N2OS |
| Molecular Weight | 300.45 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulate receptor activity, potentially impacting several biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds with diisopropylamino moieties.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound on various cell lines and animal models. The findings suggest its potential utility in treating conditions such as cancer and metabolic disorders.
In Vitro Studies
In vitro assays have demonstrated that (E)-N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(thiophen-2-yl)acrylamide exhibits significant inhibitory effects on specific enzyme activities. For example:
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | 54.53% |
| 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | 47.08% |
These results indicate that the compound could modulate glucocorticoid metabolism, which is crucial in cancer biology and stress response regulation.
Case Studies
- Cancer Therapeutics : A study focused on the inhibition of 11β-HSD enzymes highlighted the potential of this compound in enhancing the antiproliferative effects of glucocorticoids in colorectal cancer models. The inhibition of these enzymes was linked to reduced tumor growth and metastasis due to lower levels of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of the compound suggest it may possess activity against certain bacterial strains, warranting further exploration for potential therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
